(2-Carbonochloridoylcyclohexyl) acetate
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Overview
Description
(2-Carbonochloridoylcyclohexyl) acetate is an organic compound that features a cyclohexane ring substituted with an acetate group and a carbonochloridoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbonochloridoylcyclohexyl) acetate typically involves the esterification of cyclohexanol with acetic acid in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions, with sulfuric acid or sodium hydroxide commonly used as catalysts . The reaction is typically performed at elevated temperatures to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Carbonochloridoylcyclohexyl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and acetic acid.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Cyclohexanol and acetic acid.
Reduction: (2-Hydroxycyclohexyl) acetate.
Substitution: Various substituted cyclohexyl acetates depending on the nucleophile used.
Scientific Research Applications
(2-Carbonochloridoylcyclohexyl) acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Carbonochloridoylcyclohexyl) acetate involves its interaction with specific molecular targets and pathways. The carbonochloridoyl group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and potential biological effects . The acetate group may also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the carbonochloridoyl group.
Cyclohexanecarbonyl chloride: Contains a carbonyl chloride group instead of the acetate group.
Cyclohexanol: The parent alcohol from which (2-Carbonochloridoylcyclohexyl) acetate is derived.
Uniqueness
This compound is unique due to the presence of both the acetate and carbonochloridoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13ClO3 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
(2-carbonochloridoylcyclohexyl) acetate |
InChI |
InChI=1S/C9H13ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h7-8H,2-5H2,1H3 |
InChI Key |
YADQCVHYKXNVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCC1C(=O)Cl |
Origin of Product |
United States |
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